L-Glutamic acid gamma-benzyl ester alpha-methyl ester hydrochloride
Description
L-Glutamic acid gamma-benzyl ester alpha-methyl ester hydrochloride (CAS: see ) is a protected derivative of L-glutamic acid, an essential amino acid. The compound features a benzyl ester group on the gamma-carboxyl moiety and a methyl ester on the alpha-carboxyl group, with a hydrochloride salt enhancing solubility in aqueous media. This derivative is primarily utilized in peptide synthesis, where the benzyl group acts as a protective moiety for the gamma-carboxyl, while the alpha-methyl ester facilitates selective deprotection during solid-phase synthesis .
Key physicochemical properties include:
Properties
IUPAC Name |
5-O-benzyl 1-O-methyl 2-aminopentanedioate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4.ClH/c1-17-13(16)11(14)7-8-12(15)18-9-10-5-3-2-4-6-10;/h2-6,11H,7-9,14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWYAYSABPDJPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCC(=O)OCC1=CC=CC=C1)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Route A: Sequential Esterification with Dual Protection
-
- React the Boc/Cbz-protected glutamic acid with methanol in the presence of thionyl chloride (SOCl₂) or hydrochloric acid (HCl) gas.
- Conditions : Anhydrous methanol, 0–25°C, 1–6 hours.
- Yield: ~70–85% (estimated from analogous reactions).
-
- Use benzyl alcohol and sulfuric acid (H₂SO₄) as a condensing agent.
- Conditions : 45°C, 4–6 hours, anhydrous benzyl alcohol.
- Workup : Precipitate the product with diethylamine or diethanolamine to neutralize H₂SO₄.
- Yield: 86% (as reported for γ-benzyl glutamate in Example 9 of).
Route B: Enzymatic Selectivity (Theoretical Approach)
- γ-Selective Lipase Catalysis :
- Use immobilized lipases (e.g., Candida antarctica Lipase B) in benzyl alcohol for γ-esterification.
- Conditions : 30–40°C, 24–48 hours, solvent-free.
- Limitation : No direct literature reports for α-methyl ester synthesis; requires further optimization.
Comparative Analysis of Methods
| Parameter | Chemical Synthesis (Route A) | Enzymatic Approach (Route B) |
|---|---|---|
| Selectivity | High (via stepwise protection) | Moderate (dependent on enzyme) |
| Yield | 70–86% | Not reported for this compound |
| Reaction Time | 6–12 hours | 24–48 hours |
| Sustainability | Low (toxic solvents, H₂SO₄) | High (aqueous/organic solvents) |
Critical Data from Literature
Recommendations for Optimization
- Purification : Use recrystallization from ethanol/water mixtures to isolate the hydrochloride salt.
- Analytical Validation : Confirm regioselectivity via $$ ^1 \text{H NMR} $$ (distinct shifts for α/γ esters) and mass spectrometry.
Chemical Reactions Analysis
Peptide Bond Formation
This compound serves as a protected glutamic acid derivative in solid-phase peptide synthesis (SPPS), enabling controlled elongation of peptide chains.
Key Reactions:
-
Mixed Anhydride Method : Reacts with amino compounds via isobutyl chloroformate activation to form peptide bonds at the gamma-carboxyl group while retaining alpha-methyl ester protection .
-
Diphenylphosphoryl Azide Coupling : Used for sequential oligo-gamma-glutamate chain elongation, achieving 89–94% coupling efficiency per cycle .
Conditions:
-
Temperature: 0–4°C (to minimize racemization)
-
Solvent: Dimethylformamide (DMF) or dichloromethane (DCM)
Selective Ester Hydrolysis
The alpha-methyl and gamma-benzyl esters exhibit differential reactivity, allowing regioselective deprotection.
Enzymatic Hydrolysis:
| Enzyme | Selectivity (α/γ) | Yield (α-benzyl ester) | pH | Temperature | Source |
|---|---|---|---|---|---|
| Porcine liver esterase (PLE-4) | 4:1 | 64% | 5.0 | 28°C | |
| Bacillus subtilis protease | α-specific | 78% | 7.5 | 37°C |
Key Findings:
-
PLE-4 preferentially hydrolyzes the gamma-benzyl ester at pH 5.0 due to steric and electronic effects .
-
Chemical hydrolysis (HCl/EtOH) non-selectively removes both esters, necessitating enzymatic methods for precision .
Enzymatic Polymerization
RimK, a thermostable enzyme from Escherichia coli, catalyzes ATP-dependent polymerization of unprotected L-glutamic acid into poly-α-glutamate chains using this compound as a template.
Mechanism:
Substrate Specificity:
-
Strict preference for L-glutamic acid (K<sub>m</sub> = 4.8 mM).
-
Minimal activity with D-glutamic acid (K<sub>m</sub> > 100 mM) .
Protecting Group Manipulation
Benzyl Ester Hydrogenolysis:
-
Catalytic hydrogenation (H<sub>2</sub>/Pd-C) removes benzyl groups in 2–4 hours at 25°C, yielding free gamma-carboxylic acid .
-
Competing reaction: Partial reduction of the alpha-methyl ester occurs above 40°C.
Methyl Ester Saponification:
-
Requires strong bases (e.g., NaOH/MeOH) at 60°C for 6 hours, but risks peptide backbone degradation.
Biocatalytic Modifications
Protease-Catalyzed Esterification:
-
Subtilisin Carlsberg (Alcalase) achieves α-selective benzyl esterification of N-Boc-L-glutamic acid in benzyl alcohol (45% yield, 24 h) .
-
Molecular docking reveals a 3.6 Å distance between Ser221 (catalytic triad) and the alpha-carboxyl group, favoring α-selectivity .
Stability and Side Reactions
-
Racemization : <1% at pH 6.0 but increases to 12% at pH 9.0 during prolonged storage.
-
Ester Migration : Gamma-to-alpha benzyl shift observed at >50°C in aprotic solvents (e.g., DMSO) .
This compound’s versatility stems from its orthogonal protecting groups and compatibility with enzymatic and chemical methods. Advances in biocatalysis (e.g., PLE-4, RimK) have enhanced its utility in synthesizing structurally defined peptides and polymers, though precise control of reaction conditions remains critical to avoid side reactions .
Scientific Research Applications
(S)-5-Benzyl 1-methyl 2-aminopentanedioate hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with chiral centers.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-5-Benzyl 1-methyl 2-aminopentanedioate hydrochloride involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The exact pathways and targets can vary, but typically involve binding to active sites or allosteric sites on proteins, leading to modulation of biological activity.
Comparison with Similar Compounds
L-Glutamic Acid Diethyl Ester Hydrochloride (CAS 1118-89-4)
L-Glutamic Acid Dimethyl Ester Hydrochloride
- Structure : Methyl esters on both carboxyl groups.
- Properties: Melting point: Not explicitly reported, but hydrolysis rates are faster than benzyl-protected analogs . Applications: Intermediate in peptide synthesis where rapid deprotection is needed .
L-Glutamic Acid Gamma-Benzyl Ester (CAS 1676-73-9)
L-Glutamic Acid Di-tert-Butyl Ester Hydrochloride (CAS 32677-01-3)
L-Glutamic Acid Gamma-Benzyl Ester Alpha-tert-Butyl Ester Hydrochloride (CAS 105590-97-4)
- Structure : Combines gamma-benzyl and alpha-tert-butyl esters.
- Properties: Selective deprotection: The tert-butyl group requires strong acidic conditions (e.g., trifluoroacetic acid), while the benzyl ester is cleaved via hydrogenolysis .
Physicochemical and Functional Comparison Table
| Compound | Ester Groups | CAS Number | Molecular Weight | Melting Point (°C) | Optical Rotation [α]D20 | Key Applications |
|---|---|---|---|---|---|---|
| Target Compound | α-Me, γ-Bzl | 46922-40-1 (free) | 251.28 | Not reported | +19° (similar) | Peptide synthesis |
| L-Glutamic Acid Diethyl Ester HCl | α-Et, γ-Et | 1118-89-4 | 239.69 | Not reported | Not reported | Agrochemical synthesis |
| L-Glutamic Acid Gamma-Benzyl Ester | α-free, γ-Bzl | 1676-73-9 | 237.25 | 155–175 | +19 ± 2° | Solution-phase synthesis |
| L-Glutamic Acid Di-tert-Butyl Ester HCl | α-tBu, γ-tBu | 32677-01-3 | 309.83 | Not reported | Not reported | Neurological research |
Research Findings and Stability Insights
- Hydrolysis Rates : Methyl esters hydrolyze faster than benzyl or tert-butyl esters. For example, N-benzoyl-L-glutamyl 7-methyl ester glycylamide hydrolyzes at rates comparable to membrane-bound methyl groups, whereas tert-butyl esters require harsh conditions .
- Solubility : Hydrochloride salts (e.g., target compound) exhibit superior water solubility compared to free esters, facilitating use in aqueous reaction systems .
- Synthetic Utility : Benzyl esters are preferred for orthogonal protection in peptide synthesis, while tert-butyl esters offer stability in acidic environments .
Biological Activity
L-Glutamic acid gamma-benzyl ester alpha-methyl ester hydrochloride is a derivative of glutamic acid, a crucial amino acid involved in various biological processes. This compound is notable for its applications in protein modification, neurotransmission, and potential therapeutic uses in cancer treatment. This article explores the biological activity of this compound through synthesis methods, biological assays, and case studies.
This compound can be synthesized through various methods. The synthesis typically involves the protection of the carboxyl groups of glutamic acid to facilitate further reactions. For example, the gamma-benzyl ester can be obtained through selective esterification using benzyl alcohol in the presence of acid catalysts or enzymes such as Alcalase, which has shown high selectivity for this reaction .
Table 1: Summary of Synthesis Methods
| Method | Yield (%) | Selectivity | Reference |
|---|---|---|---|
| Acid-catalyzed esterification | 81 | High | |
| Enzymatic hydrolysis | 71 | Moderate | |
| Chemical synthesis | Varies | Low |
Neurotransmission
L-Glutamic acid is primarily recognized as an excitatory neurotransmitter in the central nervous system. Its derivatives, including this compound, are studied for their role in modulating neurotransmitter receptors. Research indicates that modifications in the glutamate structure can influence receptor binding and activity, particularly at NMDA and AMPA receptors .
In a study examining the receptor activity of hydroxyglutamic acids, it was found that certain structural modifications could enhance binding affinity to specific glutamate receptors, suggesting that similar modifications to gamma-benzyl esters could yield compounds with tailored receptor interactions .
Cancer Research
The compound's potential in cancer therapy arises from its interaction with amino acid transporters, specifically LAT1 (L-type amino acid transporter 1). LAT1 is crucial for transporting essential amino acids into cancer cells, promoting tumor growth. Studies have shown that L-glutamic acid derivatives can inhibit LAT1-mediated transport, thereby reducing the availability of nutrients necessary for cancer cell proliferation .
Case Study: LAT1 Inhibition
In a recent study, various L-glutamate derivatives were tested for their ability to inhibit LAT1-mediated transport of radiolabeled substrates. The results indicated that certain modifications significantly reduced substrate uptake, highlighting the therapeutic potential of glutamate derivatives in targeting cancer metabolism .
Protein Modification Applications
The genetic incorporation of L-glutamic acid gamma-benzyl ester into proteins has opened new avenues in biochemistry and molecular biology. This approach allows for site-specific modifications that can alter protein function or stability. For instance, BnE (benzylated glutamic acid) has been used to create histone variants with specific epigenetic marks . Such modifications are valuable for studying protein interactions and developing novel therapeutics.
Table 2: Applications of BnE in Protein Modification
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing L-glutamic acid gamma-benzyl ester alpha-methyl ester hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via esterification of L-glutamic acid using benzyl and methyl protecting groups. Enzymatic methods, such as papain-catalyzed polymerization, are also employed for regioselective ester formation. Key parameters include pH (alkaline conditions favor higher polymerization degrees), temperature (ambient to 80°C), and substrate choice (e.g., diethyl ester derivatives as precursors). Optimization of solvent systems (e.g., water-miscible organic cosolvents) can enhance yields .
Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer :
- Optical Rotation : Polarimetry determines enantiomeric purity, with specific rotation values varying by ester chain length (e.g., methyl vs. benzyl esters) .
- NMR/GC-MS : For structural elucidation and purity assessment. H NMR identifies benzyl and methyl proton signals, while GC-MS monitors reaction intermediates .
- Chromatography : HPLC or TLC evaluates synthetic byproducts, especially during enzymatic polymerization .
Q. How should researchers handle stability issues during storage and experimentation?
- Methodological Answer : Store at +4°C in airtight, light-protected containers to prevent hydrolysis of ester groups. Under inert atmospheres (e.g., nitrogen), stability improves during reactions. Avoid prolonged exposure to moisture or extreme pH .
Advanced Research Questions
Q. What strategies optimize enzymatic synthesis of this compound for high-purity polymer applications?
- Methodological Answer :
- Enzyme Selection : Papain or bromelain catalyze ester bond formation with higher regioselectivity than chemical methods.
- Substrate Ratios : A 4:6 molar ratio of L-glutamic acid esters to co-monomers (e.g., cysteine) maximizes copolymer yield (47 mol% incorporation) .
- Kinetic Control : Adjust enzyme concentration and reaction time to limit hydrolysis side reactions. Pre-steady-state kinetic assays (e.g., Michaelis-Menten plots) identify optimal conditions .
Q. How can contradictory data on physicochemical properties (e.g., optical rotation) be resolved?
- Methodological Answer : Contradictions often arise from ester chain length variations or impurities. For example:
- Methyl vs. Benzyl Esters : Methyl esters exhibit lower optical rotation (°) due to reduced steric effects .
- Purification : Use recrystallization or size-exclusion chromatography to isolate homogeneous fractions before analysis .
Q. What are the implications of ester hydrolysis under varying pH and temperature conditions?
- Methodological Answer :
- Acidic Conditions : Accelerate benzyl ester hydrolysis, requiring pH 7–8 buffers for stability.
- Elevated Temperatures : Increase hydrolysis rates (e.g., 80°C reduces half-life by 50%). Monitor via real-time NMR or pH-stat titrations .
Q. How can researchers address reproducibility challenges in enzymatic copolymerization?
- Methodological Answer :
- Batch Consistency : Use standardized enzyme lots (e.g., Sigma-Aldrich α-chymotrypsin) and pre-treated substrates.
- Reaction Monitoring : Implement in-line FTIR or LC-MS to track monomer conversion and adjust feed ratios dynamically .
Q. What mechanistic insights exist for protease-catalyzed ester bond formation in this compound?
- Methodological Answer : Papain’s broad substrate specificity allows nucleophilic attack on ester carbonyl groups. Molecular docking studies suggest hydrophobic pockets stabilize benzyl groups, while hydrogen bonding with methyl esters enhances catalysis. Site-directed mutagenesis of active-site residues (e.g., Cys25) validates mechanistic models .
Q. Which purification methods are optimal for isolating this compound from complex reaction mixtures?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
